PEG Linker Length Optimization: PEG2 vs. PEG3 Structural Comparison for Bioorthogonal Probe Design
Coumarin-PEG2-TCO features a two-unit PEG spacer that provides a distinct structural differentiation from its closest analog Coumarin-PEG3-TCO (CAS 2488319-02-2). This two-unit spacer configuration represents a deliberate design choice to balance aqueous solubility with minimal steric hindrance during tetrazine ligation . Research demonstrates that introducing TCO via PEG linkers preserves TCO reactivity and increases functional density by >5-fold compared to direct conjugation without PEG spacers, as the PEG linker prevents the TCO moiety from burying within biomolecular structures [1].
| Evidence Dimension | PEG Spacer Unit Count |
|---|---|
| Target Compound Data | 2 PEG units (Coumarin-PEG2-TCO) |
| Comparator Or Baseline | 3 PEG units (Coumarin-PEG3-TCO, CAS 2488319-02-2) |
| Quantified Difference | Difference of 1 ethylene oxide unit (-44 Da molecular weight differential) |
| Conditions | Structural comparison based on vendor catalog specifications |
Why This Matters
The PEG2 spacer provides sufficient hydrophilicity for aqueous solubility while maintaining a compact molecular footprint (543.65 g/mol) that minimizes steric interference during rapid iEDDA ligation with tetrazine-functionalized targets.
- [1] Rahim MK, Kota R, Haun JB. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody-Conjugated trans-Cyclooctenes. Bioconjug Chem. 2015;26(2):352-360. View Source
